
(2S)-But-3-en-2-yl 3-phenylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-But-3-en-2-yl 3-phenylprop-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes a butenyl group and a phenylprop-2-enoate group, making it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-But-3-en-2-yl 3-phenylprop-2-enoate can be achieved through several methods. One common approach involves the esterification reaction between (2S)-but-3-en-2-ol and 3-phenylprop-2-enoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-But-3-en-2-yl 3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products Formed
Oxidation: 3-phenylprop-2-enoic acid or 3-phenylprop-2-enal.
Reduction: (2S)-But-3-en-2-yl alcohol.
Substitution: Various substituted esters or acids, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S)-But-3-en-2-yl 3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the synthesis of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of (2S)-But-3-en-2-yl 3-phenylprop-2-enoate involves its interaction with various molecular targets. In biological systems, the compound may interact with enzymes and receptors, leading to specific biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s structure allows it to fit into active sites of certain enzymes, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-But-3-en-2-yl acetate: Another ester with a similar butenyl group but different aromatic component.
3-phenylprop-2-enoic acid: Shares the phenylprop-2-enoate group but lacks the ester linkage.
(2S)-But-3-en-2-yl benzoate: Contains a benzoate group instead of the phenylprop-2-enoate group.
Uniqueness
(2S)-But-3-en-2-yl 3-phenylprop-2-enoate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
918971-11-6 |
|---|---|
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
[(2S)-but-3-en-2-yl] 3-phenylprop-2-enoate |
InChI |
InChI=1S/C13H14O2/c1-3-11(2)15-13(14)10-9-12-7-5-4-6-8-12/h3-11H,1H2,2H3/t11-/m0/s1 |
Clave InChI |
IJNVWOVJQZRRNT-NSHDSACASA-N |
SMILES isomérico |
C[C@@H](C=C)OC(=O)C=CC1=CC=CC=C1 |
SMILES canónico |
CC(C=C)OC(=O)C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


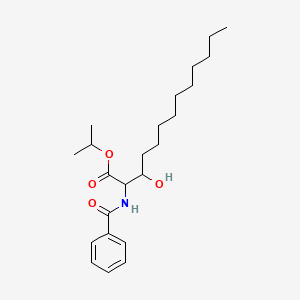
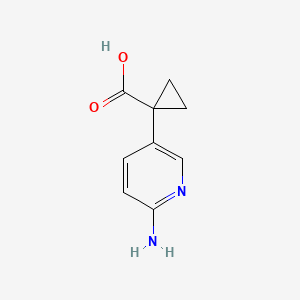

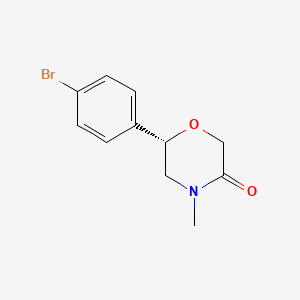
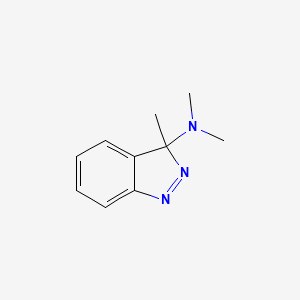
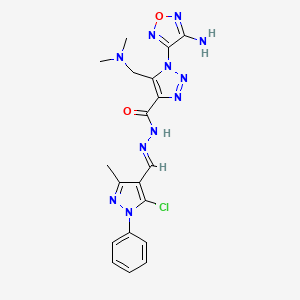

![2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12631048.png)
![1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)-](/img/structure/B12631053.png)
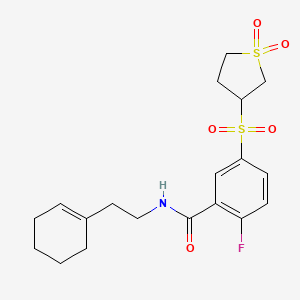
![Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]-4-pyrimidinyl]-](/img/structure/B12631065.png)

![N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanyl-S-benzyl-L-cysteine](/img/structure/B12631090.png)

